5'-Uridylic acid. A uracil nucleotide containing one phosphate group esterified to the sugar moiety in the 2', 3' or 5' position.
Uridine 5'-monophosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Uridine-5'-monophosphate is a natural product found in Daphnia pulex, Drosophila melanogaster, and other organisms with data available.
Uridine 5'-monophosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Poly A-U (monomer of) ... View More ...
Uridine 5'-monophosphate
CAS No.: 58-97-9
Cat. No.: VC21060253
Molecular Formula: C9H13N2O9P
Molecular Weight: 324.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 58-97-9 |
---|---|
Molecular Formula | C9H13N2O9P |
Molecular Weight | 324.18 g/mol |
IUPAC Name | [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Standard InChI | InChI=1S/C9H13N2O9P/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 |
Standard InChI Key | DJJCXFVJDGTHFX-XVFCMESISA-N |
Isomeric SMILES | C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
SMILES | C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O |
Canonical SMILES | C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O |
Melting Point | 202 dec °C |
Introduction
Chemical Structure and Properties of Uridine 5'-monophosphate
Uridine 5'-monophosphate, also known as uridylic acid or uridylate, belongs to the class of organic compounds known as pyrimidine ribonucleoside monophosphates. These compounds are characterized by a pyrimidine ribonucleotide structure with a monophosphate group linked to the ribose moiety. The molecular structure of UMP consists of three primary components: a phosphate group, a pentose sugar (ribose), and the nucleobase uracil, making it a ribonucleotide monophosphate .
UMP exists in all living species, ranging from bacteria to plants to humans, demonstrating its evolutionary conservation and fundamental importance in biological systems. As a nucleotide, UMP serves primarily as a monomer in RNA biosynthesis, contributing to the genetic information transfer and protein synthesis processes that sustain life .
The chemical properties of UMP are crucial for understanding its behavior in biological systems and laboratory applications. These properties are summarized in Table 1 below:
Table 1: Physicochemical Properties of Uridine 5'-monophosphate
Property | Value | Note |
---|---|---|
Chemical Formula (Free Acid) | C₉H₁₃N₂O₉P | Monophosphate form |
Chemical Formula (Disodium Salt) | C₉H₁₁N₂Na₂O₉P | Commonly used in research |
Molecular Weight (Free Acid) | 324.1813 Da | Monoisotopic: 324.035866536 Da |
Molecular Weight (Disodium Salt) | 348.18 Da | Used in laboratory applications |
Melting Point | 208-210°C | Physical characteristic |
Refractive Index | -14° (C=1, H₂O) | Optical property |
Recommended Storage Temperature | 2-8°C | For stability |
Water Solubility | Slightly soluble | Relevant for biological applications |
CAS Registry Number | 58-97-9 (Free acid) | Identification code |
CAS Registry Number | 3387-36-8 (Disodium salt) | Salt form identifier |
The structural details of UMP provide insights into its molecular interactions and biochemical behavior. The IUPAC name for UMP is {[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid, reflecting its complex stereochemistry and functional groups .
Biosynthesis of Uridine 5'-monophosphate
The biosynthesis of UMP represents a critical metabolic pathway in cellular biochemistry. In humans, this process involves six chemical transformations utilizing three gene products, demonstrating the evolutionary optimization of this essential pathway .
Enzymatic Pathway
The enzyme Uridine monophosphate synthase (UMPS) catalyzes the formation of UMP, serving as a key component in the de novo pyrimidine biosynthetic pathway. In humans, the gene encoding this enzyme is located on the long arm of chromosome 3 (3q13) . UMPS is a bifunctional enzyme with two distinct catalytic domains that perform sequential reactions:
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Orotate phosphoribosyltransferase (OPRTase) domain: Catalyzes the addition of ribose-phosphate to orotate, forming orotidine-5'-monophosphate (OMP)
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Orotidine-5'-phosphate decarboxylase (ODCase) domain: Catalyzes the decarboxylation of OMP to form UMP
This arrangement differs significantly between evolutionary lineages. In prokaryotes and lower eukaryotes, these enzymatic activities are carried out by separate proteins, whereas in multicellular eukaryotes including humans, both catalytic sites are expressed on a single bifunctional protein. This fusion is believed to enhance catalytic efficiency through substrate channeling and improve enzyme stability at lower cellular concentrations .
Structural Organization and Regulation
Recent research has revealed that human uridine 5'-monophosphate synthase (HsUMPS) exists in two structurally distinct states: an enzymatically active dimeric form and a nonactive multimeric form. These states interconvert to reach an equilibrium that responds dynamically to substrate availability and cellular conditions .
The active form of HsUMPS adopts an S-shaped dimeric configuration, while the inactive form self-assembles into ordered globular condensates. This transition is primarily driven by oligomerization of the orotate phosphoribosyl transferase domain. This remarkable structural plasticity appears to function as a regulatory mechanism for storing metabolic potential and controlling metabolic flux through the pyrimidine biosynthesis pathway .
Table 2: Components of the UMP Biosynthetic Pathway in Humans
Component | Function | Cellular Localization | Gene Location |
---|---|---|---|
Carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase (trifunctional protein) | Catalyzes the first three steps of de novo pyrimidine synthesis | Cytoplasm | Chromosome 2 |
Dihydroorotate dehydrogenase (DHODH) | Catalyzes the fourth step (oxidation of dihydroorotate to orotate) | Inner mitochondrial membrane | Chromosome 16 |
Uridine monophosphate synthase (UMPS) | Catalyzes the final two steps (formation of OMP and conversion to UMP) | Cytoplasm, sometimes nucleus | Chromosome 3q13 |
Metabolism and Biological Functions
Uridine 5'-monophosphate participates in numerous metabolic pathways essential for cellular function. Its metabolism involves several enzymatic reactions that maintain appropriate cellular levels and enable its utilization in various biochemical processes.
Metabolic Transformations
UMP undergoes various transformations catalyzed by specific enzymes:
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Dephosphorylation to uridine: Multiple enzymes can hydrolyze UMP to uridine and inorganic phosphate, including:
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Phosphorylation to UDP: UMP can be converted to uridine 5'-diphosphate through the action of the enzyme UMP-CMP kinase, preparing it for further metabolic roles and incorporation into RNA .
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Intestinal absorption and metabolism: When UMP is perfused through the intestinal lumen, it undergoes hydrolysis to uridine by brush-border membrane enzymes. The nucleoside is then further metabolized, with uracil appearing as the primary transported pyrimidine in the serosal medium. This complex processing involves both hydrolysis and compartmentalized metabolism within the intestinal epithelium .
Biological Functions
UMP serves several critical biological functions:
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RNA synthesis: As a fundamental nucleotide monomer, UMP is incorporated into RNA during transcription, contributing to the genetic information flow from DNA to protein synthesis .
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Membrane phospholipid synthesis: UMP increases membrane phosphatide synthesis in the brain, potentially supporting neuronal structure and function. This activity may underlie some of its neuroprotective and cognitive effects .
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Energy metabolism: UMP participates in cellular energy homeostasis, particularly during conditions of metabolic stress such as ischemia, where it can help preserve energy stores and maintain cellular viability .
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Metabolic regulation: The ability of HsUMPS to form biomolecular condensates suggests a role in regulating metabolic flux through the pyrimidine biosynthesis pathway, allowing cells to adapt to changing metabolic demands .
Medical and Research Applications
The diverse biological activities of Uridine 5'-monophosphate have led to exploration of its potential applications in medicine and research. Several studies have investigated its therapeutic properties and potential clinical uses.
Cardioprotective Effects
Experimental studies have demonstrated significant cardioprotective properties of UMP, particularly in the context of myocardial ischemia. In rat models, UMP administration showed:
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Reduction in the intensity of anaerobic glycolysis during coronary artery occlusion
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Preservation of myocardial glycogen stores and creatine phosphate balance
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Significant decrease in the severity of ventricular arrhythmias
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Reduction in the incidence and duration of fibrillation
Notably, UMP demonstrated more pronounced antifibrillatory effectiveness compared to related compounds such as uridine 5'-triphosphate, and its energy-protective effects developed more rapidly (within 15 minutes of administration) .
Cognitive and Neurological Applications
UMP has shown promising effects on cognitive function and neurological health:
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Cognitive enhancement: Gerbils fed a combination of UMP, choline, and docosahexaenoic acid (DHA) demonstrated significantly improved performance in maze-running tasks, suggesting enhanced cognitive function .
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Membrane phospholipid synthesis: UMP increases membrane phosphatide synthesis in the brain, which may support neuronal structure, function, and potentially synaptic plasticity .
These findings suggest potential applications for UMP in cognitive enhancement formulations and possibly in addressing neurodegenerative conditions characterized by membrane dysfunction or phospholipid metabolism abnormalities.
Table 3: Therapeutic Applications of Uridine 5'-monophosphate
Production and Purification Methods
The industrial and laboratory production of Uridine 5'-monophosphate has evolved significantly, with several innovative approaches developed to improve yield, purity, and environmental sustainability.
Conventional Methods and Challenges
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Environmental concerns due to chemical waste
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Cost-intensive processes
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Lower purity levels in final products
Advanced Biocatalytic Approaches
Recent advancements have shifted toward more environmentally friendly and efficient biocatalytic processes:
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Adsorption technology: A novel procedure for UMP purification using hyper-cross-linked resin as a stationary phase provides an environmentally benign alternative to conventional methods. This approach demonstrates favorable adsorption properties in terms of both equilibrium and kinetics, with optimized operating conditions for initial UMP concentration, feed flow rate, and bed height in fixed bed systems .
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Whole-cell biocatalysis: Enhanced UMP production by whole cells of Saccharomyces cerevisiae has been achieved through rational redistribution of metabolic flux. Statistical optimization identified critical factors affecting UMP production, with the following optimal conditions:
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NaH₂PO₄: 22.1 g/L
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MgCl₂: 2.55 g/L
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pH: 8.15
This optimization increased UMP production from 6.12 to 8.13 g/L, representing a substantial improvement in yield .
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Bacterial production: Corynebacterium ammoniagenes ATCC 6872 has been utilized in statistically improved biocatalytic processes for UMP production, offering another viable biological platform .
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Enzyme immobilization: The immobilization of uracil phosphoribosyltransferase (UPRT) from Thermus thermophilus HB8 onto glutaraldehyde-activated magnetic iron oxide porous microparticles has enabled sustainable synthesis of UMP and its analogues. The resulting biocatalyst (MTtUPRT3) demonstrates remarkable stability across a broad temperature range (70-100°C) and pH interval (6-8), with maximum activity at 100°C and pH 7. This immobilized enzyme can be reused up to 8 times in UMP synthesis, significantly improving process economics and sustainability .
Table 4: Comparison of UMP Production Methods
Production Method | Key Features | Advantages | Challenges |
---|---|---|---|
Ion Exchange (Conventional) | Recovery from RNA hydrolysates using ion exchange resins | Established technology | Environmentally harmful, cost-intensive |
Adsorption with Hyper-cross-linked Resin | Uses specialized resins as stationary phase | Environmentally benign, high purity (>99.5%) | Requires specialized equipment |
Saccharomyces cerevisiae Whole-cell | Metabolic flux optimization | Increased yield (6.12→8.13 g/L), renewable | Requires precise control of conditions |
Corynebacterium ammoniagenes | Bacterial biocatalysis | Statistically improved process | Specific strain requirements |
Immobilized UPRT | Enzyme from Thermus thermophilus on magnetic particles | Reusable (8 cycles), thermostable, sustainable | Initial setup complexity |
Recent Research Developments
Recent scientific investigations have expanded our understanding of Uridine 5'-monophosphate's structural dynamics, regulatory mechanisms, and potential applications.
Structural Insights and Regulatory Mechanisms
A groundbreaking study published in 2023 revealed that human uridine 5'-monophosphate synthase (HsUMPS) exists in two structurally distinct states - an enzymatically active dimeric form and a non-active multimeric form. These states interconvert dynamically, with equilibrium sensitive to active site perturbations and substrate presence .
The study determined that the smaller molecular weight form of HsUMPS adopts an S-shaped dimeric configuration that can self-assemble into well-ordered globular condensates. This transition appears to be driven primarily by oligomerization of the orotate phosphoribosyl transferase domain. Analysis by mass spectrometry revealed that preventing HsUMPS from assembling into inactive condensates leads to dysregulation of de novo pyrimidine biosynthesis .
These findings suggest a novel regulatory mechanism whereby HsUMPS self-assembly into biomolecular condensates serves as a means to store metabolic potential, thereby controlling metabolic rates. This represents a significant advancement in our understanding of metabolic regulation through protein phase transitions and biomolecular condensate formation .
Advanced Synthetic Methods
Significant progress has been made in developing sustainable approaches for synthesizing UMP and its derivatives:
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Biocatalytic synthesis using immobilized enzymes has enabled more efficient and environmentally friendly production methods.
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The application of Thermus thermophilus UPRT immobilized on magnetic particles has facilitated the synthesis of various 5-modified uridine-5'-monophosphates at shorter reaction times, expanding the toolbox for nucleotide analog synthesis .
These advances promise to enable more cost-effective production of UMP and its derivatives for both research and therapeutic applications.
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